H-Glu(otbu)-NH2 hcl

Descripción general

Descripción

H-Glu(otbu)-NH2 hydrochloride is a derivative of glutamic acid, where the amino group is protected by a tert-butyl group. This compound is commonly used in peptide synthesis and as a building block in the preparation of various bioactive molecules. It is known for its stability and ease of handling, making it a valuable reagent in both research and industrial applications.

Aplicaciones Científicas De Investigación

H-Glu(otbu)-NH2 hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex molecules and peptides.

Biology: The compound is utilized in the study of protein structure and function, as well as in the development of enzyme inhibitors.

Medicine: It is employed in the design and synthesis of pharmaceutical compounds, including peptide-based drugs.

Industry: H-Glu(otbu)-NH2 hydrochloride is used in the production of various bioactive molecules and as a reagent in chemical manufacturing processes.

Mecanismo De Acción

Target of Action

H-Glu(OtBu)-NH2 HCl is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the antibodies in ADCs and the E3 ubiquitin ligase in PROTACs .

Mode of Action

In the context of ADCs, this compound acts as a non-cleavable linker that attaches the antibody to the cytotoxic drug . For PROTACs, it serves as an alkyl chain-based linker connecting the ligand for the E3 ubiquitin ligase and the target protein .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to the function of ADCs and PROTACs. ADCs deliver cytotoxic drugs directly to cancer cells, thereby minimizing damage to healthy cells . PROTACs, on the other hand, exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Análisis Bioquímico

Biochemical Properties

H-Glu(otbu)-NH2 hcl plays a significant role in biochemical reactions. As a glutamic acid derivative, it is involved in protein synthesis and can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse and complex. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the physiological or pathological context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is dependent on the specific biochemical and cellular context.

Metabolic Pathways

This compound is involved in various metabolic pathways due to its role as a glutamic acid derivative It can interact with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu(otbu)-NH2 hydrochloride typically involves the protection of the amino group of glutamic acid with a tert-butyl group. This is achieved through the reaction of glutamic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to introduce the amino group, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of H-Glu(otbu)-NH2 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

H-Glu(otbu)-NH2 hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The tert-butyl group can be replaced with other protecting groups or functional groups.

Hydrolysis: The compound can be hydrolyzed to remove the tert-butyl group, yielding the free amino acid.

Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Substitution Reactions: Reagents such as trifluoroacetic acid or hydrochloric acid are commonly used to remove the tert-butyl group.

Hydrolysis: Hydrolysis can be carried out under acidic or basic conditions, depending on the desired product.

Coupling Reactions: Coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used in the presence of catalysts such as 1-hydroxybenzotriazole (HOBt).

Major Products Formed

Substitution Reactions: The major products include derivatives with different protecting groups or functional groups.

Hydrolysis: The primary product is the free amino acid, glutamic acid.

Coupling Reactions: The major products are peptides or peptide derivatives.

Comparación Con Compuestos Similares

Similar Compounds

H-Glu(otbu)-OtBu hydrochloride: Another derivative of glutamic acid with both the amino and carboxyl groups protected by tert-butyl groups.

H-Glu(OBzl)-OtBu hydrochloride: A derivative with the amino group protected by a benzyl group and the carboxyl group protected by a tert-butyl group.

H-Glu(OMe)-OtBu hydrochloride: A derivative with the amino group protected by a methoxy group and the carboxyl group protected by a tert-butyl group.

Uniqueness

H-Glu(otbu)-NH2 hydrochloride is unique due to its specific protection of the amino group with a tert-butyl group, which provides stability and ease of handling. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Actividad Biológica

H-Glu(otbu)-NH2 hydrochloride, a derivative of glutamic acid, has garnered attention in biochemical research due to its role as a versatile building block in peptide synthesis and its applications in drug development, particularly in antibody-drug conjugates (ADCs) and proteolysis targeting chimeras (PROTACs). This article delves into the biological activity of H-Glu(otbu)-NH2 HCl, exploring its mechanisms of action, cellular effects, and relevant research findings.

Overview of this compound

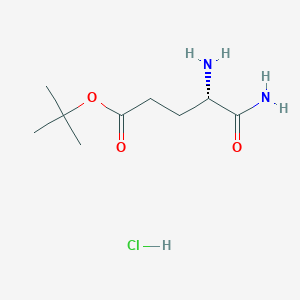

- Chemical Structure : this compound is characterized by the presence of a tert-butyl group protecting the amino group of glutamic acid, enhancing its stability and solubility.

- Molecular Formula : C₉H₁₉ClN₂O₃

- Molecular Weight : 238.71 g/mol

- CAS Number : 108607-02-9

This compound primarily functions as a non-cleavable linker in the synthesis of ADCs. In this context, it facilitates the attachment of cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells while minimizing damage to healthy tissues. The compound's stability under physiological conditions is crucial for maintaining the integrity of the drug-linker complex until it reaches its target.

Biochemical Pathways

- Antibody-Drug Conjugates (ADCs) :

- This compound is integral in forming stable linkages that connect antibodies with cytotoxic agents, enhancing therapeutic efficacy against tumors.

- Proteolysis Targeting Chimeras (PROTACs) :

- This compound also plays a role in PROTACs, which are designed to induce targeted protein degradation, thereby modulating cellular functions.

Cellular Effects

The biological activity of this compound extends to various cellular processes:

- Cell Signaling : It can influence signaling pathways by modifying protein interactions and enzymatic activities.

- Gene Expression : The compound may affect transcriptional regulation through interactions with transcription factors.

- Metabolic Pathways : As a glutamic acid derivative, it participates in metabolic pathways that are critical for cellular homeostasis.

Table 1: Summary of Biological Activities

Case Study: ADC Development

In a study focused on ADCs, researchers utilized this compound to create stable linkers that enhanced the therapeutic index of anticancer drugs. The results demonstrated improved selectivity and reduced off-target effects in preclinical models, highlighting the compound's potential in clinical applications.

Case Study: PROTAC Applications

Another research initiative explored the use of this compound in PROTACs aimed at degrading specific oncogenic proteins. The findings indicated that the incorporation of this linker significantly increased the efficacy of protein degradation compared to traditional methods.

Propiedades

IUPAC Name |

tert-butyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-7(12)5-4-6(10)8(11)13;/h6H,4-5,10H2,1-3H3,(H2,11,13);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLREMKEFHDCSV-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704827 | |

| Record name | tert-Butyl L-alpha-glutaminate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108607-02-9 | |

| Record name | tert-Butyl L-alpha-glutaminate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.